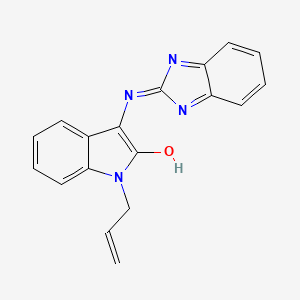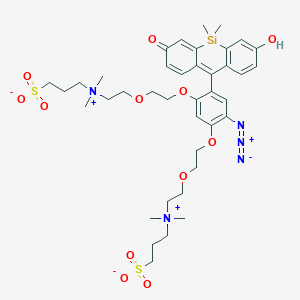
CalFluor 580 Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CalFluor 580 Azide est une sonde azotée fluorogène qui est activée par des réactions de clic catalysées par le cuivre ou sans métal. Ce composé n'est pas fluorescent tant qu'il ne réagit pas avec les alcynes, ce qui en fait un outil précieux pour la chimie bioorthogonale. Il est soluble dans l'eau et possède une bande d'excitation qui correspond bien aux raies laser de 568 nm ou 591 nm .
Méthodes De Préparation
CalFluor 580 Azide est synthétisé par une série de réactions chimiques impliquant des groupes azotés et alcynes. La voie de synthèse implique généralement l'utilisation de catalyseurs de cuivre pour faciliter la réaction de clic entre l'azoture et l'alcyne, formant un cycle triazole stable. Les conditions de réaction incluent souvent des solvants tels que l'eau, le diméthylsulfoxyde (DMSO), le diméthylformamide (DMF) et le méthanol (MeOH). Le composé est généralement stocké à -20°C pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
CalFluor 580 Azide subit principalement des réactions de clic, en particulier la cycloaddition azoture-alcyne catalysée par le cuivre (CuAAC) et les réactions de clic sans métal. Ces réactions sont très spécifiques et efficaces, conduisant à la formation d'anneaux triazoles. Les réactifs couramment utilisés dans ces réactions comprennent le sulfate de cuivre, l'ascorbate de sodium et divers alcynes. Le produit principal formé à partir de ces réactions est un fluorophore lié au triazole, qui devient fluorescent après réaction avec les alcynes .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé en chimie cliquable pour la synthèse de molécules et de matériaux complexes.
Biologie : Utilisé dans la visualisation de biomolécules, y compris les glycanes, l'ADN, l'ARN et les protéines, dans les cellules et les tissus.
Médecine : Utilisé dans le marquage bioorthogonal pour l'imagerie et le suivi des processus biologiques chez les organismes vivants.
Industrie : Appliqué dans le développement d'outils de diagnostic et de capteurs pour la détection de biomolécules spécifiques
Mécanisme d'action
Le mécanisme d'action de this compound implique son activation par des réactions de clic avec les alcynes. Le groupe azoture réagit avec le groupe alcyne en présence d'un catalyseur de cuivre ou dans des conditions sans métal, formant un cycle triazole. Cette réaction déclenche les propriétés fluorogènes du composé, lui permettant d'émettre de la fluorescence. Les cibles moléculaires et les voies impliquées incluent diverses biomolécules qui peuvent être marquées avec des alcynes pour la visualisation .
Applications De Recherche Scientifique
CalFluor 580 Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the visualization of biomolecules, including glycans, DNA, RNA, and proteins, in cells and tissues.
Medicine: Utilized in bioorthogonal labeling for imaging and tracking biological processes in living organisms.
Industry: Applied in the development of diagnostic tools and sensors for detecting specific biomolecules
Mécanisme D'action
The mechanism of action of CalFluor 580 Azide involves its activation through click reactions with alkynes. The azide group reacts with the alkyne group in the presence of a copper catalyst or under metal-free conditions, forming a triazole ring. This reaction triggers the fluorogenic properties of the compound, allowing it to emit fluorescence. The molecular targets and pathways involved include various biomolecules that can be tagged with alkynes for visualization .
Comparaison Avec Des Composés Similaires
CalFluor 580 Azide est unique en raison de sa solubilité dans l'eau et de sa compatibilité avec les réactions de clic catalysées par le cuivre et sans métal. Les composés similaires incluent :
CalFluor 488 Azide : Émet une fluorescence verte et est utilisé pour des applications similaires.
CalFluor 555 Azide : Émet une fluorescence rouge et est également utilisé en chimie bioorthogonale.
CalFluor 647 Azide : Émet une fluorescence proche infrarouge, adaptée à l'imagerie des tissus profonds
Ces composés partagent la même structure de base mais diffèrent par leurs longueurs d'onde d'émission, ce qui les rend adaptés à différentes applications en imagerie et en marquage multicouleurs.
Propriétés
Formule moléculaire |
C39H55N5O12S2Si |
|---|---|
Poids moléculaire |
878.1 g/mol |
Nom IUPAC |
3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(7-hydroxy-5,5-dimethyl-3-oxobenzo[b][1]benzosilin-10-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C39H55N5O12S2Si/c1-43(2,13-7-23-57(47,48)49)15-17-53-19-21-55-35-28-36(56-22-20-54-18-16-44(3,4)14-8-24-58(50,51)52)34(41-42-40)27-33(35)39-31-11-9-29(45)25-37(31)59(5,6)38-26-30(46)10-12-32(38)39/h9-12,25-28H,7-8,13-24H2,1-6H3,(H-2,45,46,47,48,49,50,51,52) |
Clé InChI |
LIXHLIRZWOKDFN-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3[Si](C4=C2C=CC(=C4)O)(C)C)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




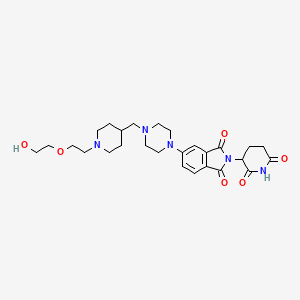
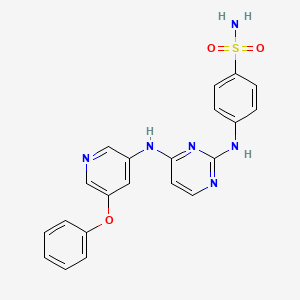
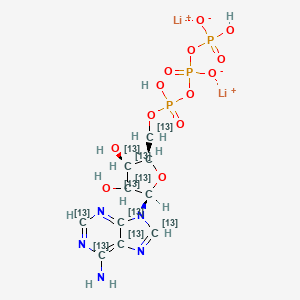

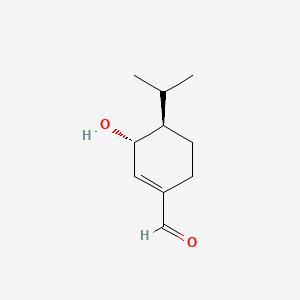
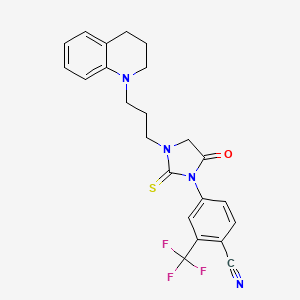
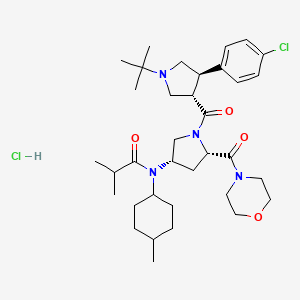
![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)
